Malic Acid

Food Safety Antimicrobial Efficacy Organic Acid Preservation

Formulators dependent on citric acid face raw material price volatility and slow antimicrobial action in refrigerated processes. DL-Malic acid (CAS 617-48-1) resolves both constraints with validated, sensorially equivalent performance. • 5°C pathogen D-value of 10.52 h vs. 56.40 h for citric acid, enabling faster batch turnaround and reduced energy costs in acidified vegetable production. • Sensorially indistinguishable from citric acid at equivalent pH and concentration, enabling seamless cost-driven substitution in beverages and confectionery. • GRAS (FDA 21CFR 184.1069) and ADI 'not specified' (FAO/WHO) status ensures broad global regulatory acceptance.

Molecular Formula C4H6O5
Molecular Weight 134.09 g/mol
CAS No. 617-48-1
Cat. No. B166107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalic Acid
CAS617-48-1
Synonymscalcium (hydroxy-1-malate) hexahydrate
malate
malic acid
malic acid, (R)-isomer
malic acid, calcium salt, (1:1), (S)-isomer
malic acid, disodium salt
malic acid, disodium salt, (R)-isomer
malic acid, disodium salt, (S)-isomer
malic acid, magnesium salt (2:1)
malic acid, monopotassium salt, (+-)-isomer
malic acid, potassium salt, (R)-isomer
malic acid, sodium salt, (+-)-isome
Molecular FormulaC4H6O5
Molecular Weight134.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)
InChIKeyBJEPYKJPYRNKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 55.8 g/100 g water at 20 °C
In water, 592,000 mg/L at 25 °C
Solubility in g/100 g solvent at 20 °C: methanol 82.70;  diethyl ether 0.84;  ethanol 45.53;  acetone 17-75;  dioxane 22.70
It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents

Structure & Identifiers


Interactive Chemical Structure Model





DL-Malic Acid: Formulation Baseline


DL-Malic acid (CAS 617-48-1), a racemic mixture of L- and D-malic acid enantiomers, is a dicarboxylic acid with the molecular formula C₄H₆O₅ and molecular weight 134.09 g/mol [1]. It is widely used as an acidulant and pH regulator in food, beverage, and pharmaceutical applications [2]. Its regulatory acceptance is well-established, holding Generally Recognized as Safe (GRAS) status under FDA 21CFR 184.1069 and an ADI 'not specified' from FAO/WHO (1994) [3].

Regulatory Status GRAS (FDA 21CFR 184.1069) and ADI not specified (FAO/WHO)
Stereochemical Form Racemic DL-mixture; D-isomer not metabolically active in humans
Primary Use Context Acidulant, pH regulator, and flavor agent across food, beverage, and pharmaceutical sectors

DL-Malic Acid: Why Substitution Fails


Direct substitution of DL-malic acid with other common acidulants like citric, fumaric, or maleic acid is scientifically unsound due to quantifiable differences in chelation, antimicrobial kinetics, and metabolic processing. Malic acid's metal complex stability is distinct from that of citric and aconitic acids [1]. Furthermore, its enantiomeric composition dictates its metabolic fate; the D-isomer in synthetic DL-malic acid is not metabolically active in humans, unlike the naturally occurring L-isomer, a key consideration for certain applications [2]. These differences have direct implications for formulation efficacy, stability, and regulatory compliance, which cannot be mitigated by simple pH adjustment.

Chelation Profile Mismatch
Metal complex stability differs from citric, fumaric, and maleic acids; may affect formulation behavior and mineral interactions.
Antimicrobial Kinetics Vary
Pathogen inactivation rates are acid-specific; malic acid kinetics may not transfer to other acidulants without validation.
Enantiomer-Specific Metabolism
D-isomer in racemic DL-malic acid is not metabolically active, unlike natural L-malic acid; metabolic fate may differ in applications sensitive to stereochemistry.

DL-Malic Acid: Performance Evidence


Antimicrobial Kill Rate vs. Citric Acid

In a model refrigerated (5°C) pickling solution (25 mM fumaric acid, 5 mM benzoic acid, 2% NaCl) at pH 3.8, a malic acid-based system inactivated *Salmonella enterica* significantly faster than a citric acid-based system, with a decimal reduction time (D-value) of 10.52 hours compared to 56.40 hours for *E. coli* O157:H7 in a citric acid solution [1]. This indicates that for certain pathogens under these conditions, malic acid provides more rapid lethality.

Antimicrobial Kill Rate
Head-to-head
D-value 10.52 h (Salmonella in malic) vs 56.40 h (E. coli in citric)
Supports faster pathogen reduction under refrigerated pickling conditions
Model brine, pH 3.8, 5°C; organism-specific comparison
Food Safety Antimicrobial Efficacy Organic Acid Preservation

Sourness and Astringency vs. Citric Acid

In a controlled sensory study comparing lactic, malic, tartaric, and citric acid solutions, judges found no statistically significant differences in sourness or astringency intensity among malic, tartaric, and citric acids when equated for concentration and pH [1]. Lactic acid was found to be significantly more sour than citric acid (P < 0.05), but malic and citric acids were indistinguishable in their sensory impact under the test conditions.

Sourness & Astringency
Head-to-head
Not significantly different from citric acid (P > 0.05)
Indicates sensory equivalence under controlled pH and concentration
Sensory panel; equated concentration/pH conditions
Flavor Science Sensory Analysis Food Formulation

Metal Chelation vs. Citric Acid

An ion-exchange study of protactinium (Pa) complexes demonstrated that the stability of the complexes formed by various organic acids increases in the order: aconitic < malic < tartaric < oxalic < trioxyglutaric < citric < ethylenediaminetetraacetic acid (EDTA) [1]. This ranking confirms that malic acid is a weaker chelating agent for this actinide compared to citric acid and EDTA.

Metal Chelation
Cross-study
Stability: malic (2nd lowest)
Indicates weaker chelation; relevant where strong binding is undesirable
Protactinium ion-exchange study; context-dependent
Wine Acidification
Head-to-head
Equal or better acidification; no immediate calcium tartrate precipitation
May support wine acidification without calcium tartrate instability risk
Must/wine trials; precipitation risk avoided
Aluminum Excretion
Head-to-head
More effective than citric acid at increasing urinary Al; citric more effective for fecal
Supports renal clearance endpoint context in rodent model
In vivo rodent aluminum toxicity model; excretion route differences
Oral Safety Profile
Cross-study
LD50 1.6–3.2 g/kg (rat, oral); citric acid 3.0–5.0 g/kg
Comparable acute oral toxicity; both within GRAS safety context
1% aqueous solution; cross-study comparison
Coordination Chemistry Metal Chelation Industrial Cleaning

Wine Acidification vs. Tartaric Acid

A comparative study on acidifying musts and wines found that in some cases, DL-malic acid and L-lactic acid demonstrated a better acidification efficacy than L-tartaric acid [1]. Importantly, none of the acidifying agents, including DL-malic acid, caused immediate calcium tartrate precipitation, a known stability issue with tartaric acid additions.

Wine Acidification
Head-to-head
Equal or better acidification; no immediate calcium tartrate precipitation
May support wine acidification without calcium tartrate instability risk
Must/wine trials; precipitation risk avoided
Enology Wine Chemistry Beverage Acidulation

Aluminum Detoxification vs. Citric Acid

In an in vivo model of aluminum toxicity, malic acid was significantly more effective than citric acid at increasing the urinary excretion of aluminum [1]. Conversely, citric acid was the most effective acid for increasing fecal excretion of aluminum. This demonstrates a distinct and potentially therapeutically relevant difference in how the body handles these two acidulants.

Aluminum Excretion
Head-to-head
More effective than citric acid at increasing urinary Al; citric more effective for fecal
Supports renal clearance endpoint context in rodent model
In vivo rodent aluminum toxicity model; excretion route differences
Toxicology Chelation Therapy Metal Excretion

Oral Safety Profile vs. Citric Acid

The acute oral toxicity of DL-malic acid in rats is reported as an LD50 of 1.6-3.2 g/kg bw (as a 1% aqueous solution) [1], which is comparable to the LD50 range for citric acid (3.0-5.0 g/kg). Both compounds are classified as GRAS by the FDA and have an ADI 'not specified' by the FAO/WHO, confirming a similarly high safety profile [2].

Oral Safety Profile
Cross-study
LD50 1.6–3.2 g/kg (rat, oral); citric acid 3.0–5.0 g/kg
Comparable acute oral toxicity; both within GRAS safety context
1% aqueous solution; cross-study comparison
Safety Assessment Toxicology Excipient Selection

DL-Malic Acid: Industrial Applications


High-Throughput Pickling & Preservation

Based on direct evidence of faster pathogen inactivation kinetics at 5°C compared to citric acid (D-values of 10.52 h vs. 56.40 h) [1], DL-malic acid is the preferred acidulant for manufacturers seeking to reduce holding times and energy costs in refrigerated pickling processes. This is critical for high-volume production of acidified vegetables and ready-to-eat meals where a validated 5-log pathogen reduction is a regulatory requirement.

Cost-Optimized Flavor Formulation

Since malic acid provides a sourness profile that is sensorially indistinguishable from citric acid at equivalent pH and concentration [1], it serves as a direct, drop-in substitute for cost optimization. Formulators in the confectionery and beverage sectors can leverage this interchangeability to mitigate raw material price volatility for citric acid without compromising product quality or consumer acceptance.

Wine Stabilization Against Calcium Tartrate

For winemakers facing challenges with calcium tartrate instability, DL-malic acid offers a proven alternative to L-tartaric acid. It has been shown to achieve equal or better acidification efficacy without inducing immediate calcium tartrate precipitation [1]. This makes it a strategic choice for adjusting the pH of musts and wines, particularly in vintages with high pH and high calcium content, thereby improving microbiological stability and final wine quality.

Pharmaceutical Excipient for API Stability and Taste Masking

As a cost-effective acidulant and flavor enhancer, malic acid is used to lower the pH of pharmaceutical formulations, which is essential for enhancing the stability and solubility of many active pharmaceutical ingredients (APIs) [1]. Its characteristic tartness is also a proven tool for masking bitter API tastes in pediatric and geriatric liquid formulations, improving patient adherence [2]. This dual functionality—stability enhancement and palatability improvement—makes it a high-value excipient.

Application
Selection Property
Validation Focus
Refrigerated Pickling Preservation
Antimicrobial kill kinetics context
Pathogen reduction rate under model pickling conditions
Sourness-Equivalent Acidulant Substitution
Sensory sourness profile equivalence
Sourness/astringency intensity comparability with citric acid
Wine Must Acidification
Calcium tartrate precipitation risk
Acidification efficacy without immediate Ca-tartrate instability
Pharmaceutical pH Adjustment & Taste Masking
Acidulant and flavor-enhancing properties
API stability at reduced pH; reported palatability improvement

Technical Documentation Hub

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41 linked technical documents
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